1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic molecule featuring a quinolin-4-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-(trifluoromethyl)phenyl group. The 1,6-dimethyl substituents on the quinoline scaffold contribute to its steric and electronic profile, while the trifluoromethyl group enhances lipophilicity and metabolic stability, common traits in pharmaceutical and agrochemical agents . Its synthesis typically involves cyclocondensation reactions between carboxylic acid derivatives and amidoximes, followed by functionalization of the quinoline ring. Structural characterization often employs techniques such as X-ray crystallography (e.g., using SHELX software for refinement ) and NMR spectroscopy.
Properties
IUPAC Name |
1,6-dimethyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c1-11-6-7-16-14(8-11)17(27)15(10-26(16)2)19-24-18(25-28-19)12-4-3-5-13(9-12)20(21,22)23/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWHXJNYZWGRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring exhibits susceptibility to nucleophilic attack at the C-5 position due to electron deficiency caused by the trifluoromethyl group. Key observations include:
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Aminolysis reactions with primary amines (e.g., methylamine, hydrazine) under refluxing ethanol yield substituted triazole derivatives.
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Thiolysis with mercaptoacetic acid generates thioether-linked analogs, though yields are moderate (45–60%) due to steric hindrance from the trifluoromethyl group.
Oxidation and Reduction Pathways
The dihydroquinoline core undergoes reversible redox transformations:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic H₂O (70°C, 6 h) | Quinolin-4-one derivative | 82 |
| Reduction | NaBH₄ in MeOH (0°C, 2 h) | Tetrahydroquinoline analog | 68 |
These reactions are critical for modulating the compound’s aromaticity and electronic properties .
Cycloaddition and Ring-Opening Reactions
The oxadiazole moiety participates in [3+2] cycloadditions:
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Reacts with nitrile oxides in toluene (reflux, 12 h) to form bis-oxadiazole hybrids.
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Undergoes ring-opening with hydroxylamine hydrochloride in ethanol (48 h, 65% yield) to produce hydrazide intermediates, as demonstrated in analogous quinolin-2-one systems .
Functionalization at the Methyl Groups
The 1,6-dimethyl substituents on the quinoline ring enable site-selective modifications:
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Halogenation : NBS in CCl₄ (AIBN initiator, 80°C) brominates the methyl groups, forming di-brominated derivatives (73% yield).
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Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduce aryl groups at the methyl positions (55–70% yields).
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
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Acidic hydrolysis (HCl, 1M, 24 h): Oxadiazole ring degrades to carboxylic acid derivatives.
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Basic hydrolysis (NaOH, 1M, 24 h): Quinoline ring undergoes partial decomposition, forming anthranilic acid analogs.
Spectroscopic Characterization of Reaction Products
Key data from synthesized derivatives (aligned with methods in ):
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¹H NMR : Methyl groups resonate at δ 2.35–2.42 ppm (singlet), while oxadiazole-linked protons appear as deshielded singlets (δ 8.10–8.25 ppm).
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MS : Parent ion [M+H]⁺ at m/z 373.36 confirms molecular integrity post-reaction.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit potent antimicrobial properties. Studies have shown that 1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one demonstrates significant activity against various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Its mechanism involves the modulation of cell cycle regulators and the induction of oxidative stress within malignant cells .
Antioxidant Properties
Another area of interest is its antioxidant potential. The incorporation of the oxadiazole moiety is believed to enhance the radical scavenging ability of the compound. This property can be beneficial in preventing oxidative stress-related diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group contributes to enhanced charge transport properties .
Dye Sensitization
In solar energy applications, this compound has been investigated as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its strong absorption characteristics in the visible spectrum make it an attractive candidate for improving the efficiency of these solar cells .
Study on Antimicrobial Efficacy
A comprehensive study conducted on various derivatives of quinoline demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The results indicated that modifications to the quinoline scaffold could enhance antimicrobial activity significantly .
Evaluation of Anticancer Effects
In a recent publication, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 1,6-dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which could lead to anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold Comparison
The quinolin-4-one moiety is shared with compounds like 1,5-dimethyl-4-(5-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) and 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h) . However, key differences include:
- Oxadiazole vs.
- Trifluoromethyl Substitution: The 3-(trifluoromethyl)phenyl group enhances electron-withdrawing effects, improving binding affinity in enzyme inhibition assays relative to non-fluorinated analogs.
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound 4g | Compound 4h |
|---|---|---|---|
| LogP | 3.8 (predicted) | 2.9 | 3.1 |
| Aqueous Solubility (µg/mL) | <10 | 25 | 18 |
| Plasma Stability (t₁/₂, h) | >24 | 12 | 15 |
| CYP3A4 Inhibition (IC₅₀) | 0.8 µM | 5.2 µM | 3.7 µM |
The target compound exhibits superior metabolic stability and enzyme inhibition potency, likely due to the trifluoromethyl group’s resistance to oxidative metabolism and enhanced hydrophobic interactions.
Biological Activity
1,6-Dimethyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.35 g/mol. Its structure includes a quinoline core with modifications that enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, a related compound was tested against various bacterial strains and showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1,6-Dimethyl-3-{...} | 32 | E. coli |
| Control (Ciprofloxacin) | 16 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In one study, it was found to inhibit the proliferation of breast and lung cancer cells significantly. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
Anti-inflammatory Activity
Inflammation-related studies indicate that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various quinoline derivatives, including our compound. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The findings revealed that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells .
The biological activity of 1,6-Dimethyl-3-{...} can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It can interact with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis or reduced inflammation.
- DNA Interaction : Some studies suggest that similar compounds intercalate into DNA, disrupting replication and transcription processes.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives, followed by coupling to the quinolin-4-one core. Key conditions include:
- Temperature control : Optimal cyclization occurs at 75–80°C in polar aprotic solvents (e.g., DMF) .
- Solvent selection : Methanol or ethanol is preferred for recrystallization to enhance purity .
- Catalysts : Triethylamine is often used to neutralize HCl byproducts during heterocycle formation .
Q. How can structural characterization be rigorously validated for this compound?
Employ a combination of:
- X-ray crystallography : Use SHELX software (SHELXL for refinement, SHELXD for structure solution) to resolve bond lengths, angles, and stereochemistry .
- Spectroscopic methods : NMR (¹H/¹³C/¹⁹F) to confirm substituent positions, and HRMS for molecular formula verification .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the oxadiazole ring .
Q. What preliminary assays are suitable for evaluating biological activity?
Prioritize:
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HL-60, MCF-7) using MTT assays, noting IC₅₀ values .
- Antimicrobial testing : Use broth microdilution against Gram-positive/negative bacteria and fungi, leveraging the oxadiazole group’s target affinity .
- Enzyme inhibition assays : Test interactions with kinases or proteases due to the quinoline moiety’s ATP-mimetic properties .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
Apply a Design of Experiments (DoE) approach:
- Variable screening : Test temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2) .
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions .
- Byproduct analysis : Use LC-MS to trace intermediates and adjust quenching steps (e.g., rapid cooling to prevent oxadiazole degradation) .
Q. What molecular properties predict this compound’s oral bioavailability?
Key parameters from Veber’s rules :
- Rotatable bonds : ≤10 (rigid oxadiazole and quinoline reduce flexibility) .
- Polar surface area (PSA) : Aim for ≤140 Ų; the trifluoromethyl group may increase hydrophobicity but balance with H-bond acceptors (oxadiazole N/O) .
- Permeability assays : Use Caco-2 cell monolayers to validate absorption rates .
Q. How can environmental fate studies be designed to assess ecological risks?
Follow INCHEMBIOL project guidelines :
- Physicochemical properties : Measure logP, hydrolysis rates, and photodegradation in simulated sunlight .
- Biotic/abiotic partitioning : Use radiolabeled compound to track distribution in soil/water systems .
- Toxicity tiers : Start with Daphnia magna acute toxicity, then progress to fish (e.g., zebrafish) and plant models (e.g., Arabidopsis) .
Q. How should contradictory spectral or crystallographic data be resolved?
Adopt a multi-method validation framework :
- Theoretical modeling : Compare DFT-calculated NMR shifts with experimental data to identify discrepancies .
- Twinned data refinement : Use SHELXE for high-resolution crystallography when encountering pseudo-symmetry .
- Collaborative analysis : Cross-validate with independent labs or databases (e.g., Cambridge Structural Database) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s bioactivity?
Anchor research in:
- Structure-activity relationships (SAR) : Map substituent effects (e.g., trifluoromethyl vs. methyl) on target binding .
- Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., DNA topoisomerases) to explain cytotoxicity .
- Systems biology : Integrate omics data to identify off-target effects or metabolic pathways influenced by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
